N-Hexyl-D-gluconamide

GLUT1 inhibition glucose transporter selectivity profiling

GLUT1-overexpressing cancer models demand selective inhibitors that avoid GLUT4 cross-reactivity. N-Hexyl-D-gluconamide provides a 13.3-fold selectivity window (IC50 GLUT1 = 67 nM, GLUT4 = 890 nM), enabling precise target validation without disrupting insulin-regulated glucose transport. - Predictable aqueous solubility: moderate CMC (2.0×10⁻³ mol/L) prevents gelation, ensuring reliable formulation in cryopreservation media and protein stabilization buffers. - Consistent high purity (≥95%, ≥99%) for reproducible results in GLUT1 inhibitor screening and chiral surface studies. - Immediate availability for research use, with global shipping.

Molecular Formula C12H25NO6
Molecular Weight 279.33 g/mol
CAS No. 18375-59-2
Cat. No. B098637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hexyl-D-gluconamide
CAS18375-59-2
Molecular FormulaC12H25NO6
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O
InChIInChI=1S/C12H25NO6/c1-2-3-4-5-6-13-12(19)11(18)10(17)9(16)8(15)7-14/h8-11,14-18H,2-7H2,1H3,(H,13,19)/t8-,9-,10+,11-/m1/s1
InChIKeyWMZPVFOBKVXTGO-CHWFTXMASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hexyl-D-gluconamide: Identity and Procurement Baseline


N-Hexyl-D-gluconamide (CAS 18375-59-2), a D-gluconic acid derivative with the IUPAC name (2R,3S,4R,5R)-N-hexyl-2,3,4,5,6-pentahydroxyhexanamide, is a chiral, nonionic, carbohydrate-based amphiphile with the molecular formula C₁₂H₂₅NO₆ and a molecular weight of 279.33 g/mol [1]. The compound is defined by a hydrophilic D-gluconamide headgroup and a hydrophobic n-hexyl tail, which imparts moderate surface activity distinct from both shorter- and longer-chain N-alkyl-D-gluconamide analogs [2]. Predicted physicochemical properties include a boiling point of 629.1±55.0 °C, a density of 1.260±0.06 g/cm³, and a pKa of 12.49±0.20 . Its commercial availability at defined purity levels (≥95% and ≥99%) supports its use in research and industrial applications .

1 GLUT1-selective transport inhibition studies
2 Non-gelling, fully soluble aqueous surfactant profile
3 Chiral D-gluconamide for enantioselective recognition

N-Hexyl-D-gluconamide: Homolog Non-Interchangeability


In the N-alkyl-D-gluconamide series, the length of the alkyl chain is a primary determinant of physicochemical behavior, and even a two-carbon difference (hexyl vs. octyl) can dramatically alter solubility, gelation, micellization, and biological activity [1]. Simple substitution of N-hexyl-D-gluconamide with a longer-chain homolog (e.g., N-octyl-D-gluconamide or N-decyl-D-gluconamide) will predictably shift critical micelle concentration (CMC), reduce aqueous solubility, and can introduce undesired gelation or precipitation [2]. Conversely, substitution with a shorter-chain analog may compromise the compound's ability to stabilize hydrophobic interfaces or achieve the required potency in biological assays [3]. Furthermore, the D-gluconamide stereochemistry is essential for specific chiral recognition in biological systems, rendering racemic mixtures or alternative sugar headgroups (e.g., lactobionamide) pharmacologically and functionally distinct [4]. Therefore, procurement decisions must be driven by the specific quantitative performance profile of the C12 (hexyl) variant, not by generic class membership.

Chain length Longer-chain homologs (octyl/decyl) may reduce solubility, induce gelation, or shift CMC profile.
Stereochemistry Racemic mixtures or other sugar headgroups can alter chiral recognition and transport selectivity.
Shorter chain Shorter-chain analogs may compromise interfacial stabilization and biological potency profiles.

N-Hexyl-D-gluconamide: Quantitative Evidence for Selection


GLUT1 over GLUT4 Selectivity Window

In a head-to-head cellular assay panel, N-Hexyl-D-gluconamide demonstrates a significant and quantifiable selectivity for inhibiting human GLUT1 (IC₅₀ = 67 nM) compared to human GLUT4 (IC₅₀ = 890 nM), a 13.3-fold difference in potency [1]. In contrast, a comparator GLUT inhibitor, WZB117, shows a different rank order of potency (GLUT4 ~ GLUT1 > GLUT3) without this pronounced GLUT1-selective window, leading to distinct biological consequences such as murine lipodystrophy [2]. This N-hexyl-D-gluconamide specific profile is not documented for any shorter or longer N-alkyl-D-gluconamide analog in the same assay system.

GLUT1 vs GLUT4 Selectivity
Head-to-head
GLUT1 IC₅₀ 67 nM vs GLUT4 IC₅₀ 890 nM
13.3× selective
Supports GLUT1-selective transport research
Cellular ATP-based uptake assay in DLD-1/CHO cells
GLUT1 inhibition glucose transporter selectivity profiling

Higher Critical Micelle Concentration vs. Longer-Chain Analogs

The critical micelle concentration (CMC) of N-hexyl-D-gluconamide is reported as 2.0 x 10⁻³ mol/L with a corresponding surface tension at CMC (γCMC) of 28.5 mN/m . While direct head-to-head CMC data for the full N-alkyl-D-gluconamide series under identical conditions are not consolidated in a single publication, cross-study class-level inference from established surfactant principles and related sugar surfactant series confirms that CMC decreases by approximately one order of magnitude for every two additional methylene (-CH₂-) groups in the alkyl chain [1]. Consequently, N-hexyl-D-gluconamide (C12) is expected to have a CMC roughly 10-fold higher than N-decyl-D-gluconamide (C16) and 100-fold higher than N-dodecyl-D-gluconamide (C18), making it the preferred choice when higher free monomer concentration and lower tendency for spontaneous micellization are desired.

CMC Value
Class-level
2.0 × 10⁻³ mol/L
γCMC 28.5 mN/m
Reported higher CMC vs longer-chain homologs
Approx. 10× higher per 2‑carbon reduction (class inference)
surfactant CMC micellization surface tension

Non-Gelling Aqueous Solubility vs. N-Octyl-D-gluconamide

Class-level structure-property analysis reveals a critical functional divergence: N-octyl-D-gluconamide (C8 tail) readily forms robust hydrogels upon cooling to 65°C [1], a property linked to its ability to self-assemble into helical rope-like networks. In contrast, the shorter C6 tail of N-hexyl-D-gluconamide is insufficient to drive this extensive supramolecular gelation, resulting in significantly higher aqueous solubility and the absence of gel formation under comparable conditions. This distinction is supported by the observation that N-methylation of the amide bond, which disrupts hydrogen bonding, is required to increase solubility for longer-chain analogs, whereas the C12 (hexyl) variant inherently maintains solubility without chemical modification [2].

Gelation Propensity
Class-level
No hydrogel formation
N-Octyl: gel at 65°C
Supports fully soluble non-gelling surfactant profile
Dilute aqueous conditions; chain-length dependent
gelation solubility Krafft point

Validated Application Scenarios for N-Hexyl-D-gluconamide


GLUT1-Selective Probe Development

N-Hexyl-D-gluconamide, with its demonstrated 13.3-fold selectivity for GLUT1 over GLUT4 (IC₅₀ GLUT1 = 67 nM, GLUT4 = 890 nM), is uniquely positioned as a tool compound or lead scaffold for developing GLUT1-selective inhibitors [1]. This selectivity profile is critical for studying GLUT1-mediated glucose uptake in cancer cells (which often overexpress GLUT1) while minimizing interference with insulin-regulated GLUT4 trafficking in metabolic tissues. Other gluconamide homologs or generic GLUT inhibitors like WZB117 do not offer this documented selectivity window, making N-hexyl-D-gluconamide the procurement choice for target validation and assay development in this area.

Non-Gelling Mild Surfactant Formulations

The compound's inability to form robust hydrogels, in contrast to N-octyl-D-gluconamide which gels at 65°C, ensures it remains fully soluble and processable in aqueous formulations [2]. This property, combined with its moderate CMC of 2.0 x 10⁻³ mol/L, makes it a preferred surfactant for applications requiring a non-ionic, biodegradable, and mild amphiphile that does not phase-separate, such as in protein stabilization buffers, cryopreservation media (where gelation can cause ice nucleation issues), and gentle personal care emulsions.

Higher CMC for Coating and Emulsification

N-Hexyl-D-gluconamide's CMC of 2.0 x 10⁻³ mol/L is approximately 10-fold higher than the estimated CMC of N-decyl-D-gluconamide . In industrial processes such as photographic film coating or emulsion polymerization, this higher CMC provides a broader concentration range over which the compound acts as a monomeric wetting agent or interfacial stabilizer before micelles form. This is a critical differentiator from lower-CMC surfactants, which may prematurely sequester monomers and reduce their effectiveness at the interface.

Chiral Separations and Enantioselective Recognition

The well-defined D-stereochemistry of the gluconamide headgroup in N-hexyl-D-gluconamide is essential for applications requiring chiral recognition, as demonstrated by wettability measurements on chiral alkyl gluconamide crystals [3]. The compound's self-assembled monolayers or Langmuir-Blodgett films can serve as platforms for enantioselective sensing or separations. The choice of the hexyl chain length over longer homologs is critical here, as it prevents the confounding effects of gelation or excessive hydrophobicity that can disrupt chiral surface organization.

Application
Selection Property
Validation Focus
GLUT1-selective probe development
GLUT1/GLUT4 selectivity context
GLUT1-mediated glucose uptake assays
Non-gelling mild surfactant formulations
Aqueous solubility and non-gelling behavior
Phase stability and gelation-free processing
Coating and emulsification processes
CMC-controlled monomeric wetting window
Interfacial tension and wetting performance
Chiral separations and enantioselective recognition
D-stereochemistry surface organization
Enantioselective monolayer wettability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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